molecular formula C16H17N3O3 B6979487 3-(2-pyrazol-1-ylpropanoylamino)-2,3-dihydro-1H-indene-1-carboxylic acid

3-(2-pyrazol-1-ylpropanoylamino)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B6979487
M. Wt: 299.32 g/mol
InChI Key: CYRAPQSMCHLDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-pyrazol-1-ylpropanoylamino)-2,3-dihydro-1H-indene-1-carboxylic acid is a complex organic compound featuring a pyrazole ring, an indene moiety, and a carboxylic acid group

Properties

IUPAC Name

3-(2-pyrazol-1-ylpropanoylamino)-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10(19-8-4-7-17-19)15(20)18-14-9-13(16(21)22)11-5-2-3-6-12(11)14/h2-8,10,13-14H,9H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRAPQSMCHLDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC(C2=CC=CC=C12)C(=O)O)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-pyrazol-1-ylpropanoylamino)-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-pyrazol-1-ylpropanoic acid with 2,3-dihydro-1H-indene-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-pyrazol-1-ylpropanoylamino)-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or indene rings .

Scientific Research Applications

3-(2-pyrazol-1-ylpropanoylamino)-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-pyrazol-1-ylpropanoylamino)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the indene moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and indene-based molecules. Examples are:

Uniqueness

What sets 3-(2-pyrazol-1-ylpropanoylamino)-2,3-dihydro-1H-indene-1-carboxylic acid apart is its unique combination of a pyrazole ring and an indene moiety, which provides a distinct set of chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.